molecular formula C17H21N5OS B2425648 5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-47-0

5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2425648
CAS-Nummer: 868219-47-0
Molekulargewicht: 343.45
InChI-Schlüssel: NKCYWHWWRKRNRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This product is the chemical compound 5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, provided for research purposes. It has the CAS Number 851809-16-0 and a molecular formula of C 19 H 24 N 4 OS, corresponding to a molecular weight of 356.49 g/mol . The compound features a complex molecular architecture consisting of a thiazolo[3,2-b][1,2,4]triazole core, which is a privileged scaffold in medicinal chemistry. This core is substituted with a 6-ol group and is further functionalized at the 5-position with a complex group containing both a p-tolyl (4-methylphenyl) ring and a 4-methylpiperazine moiety . While the specific biological profile of this exact molecule is not fully detailed in the literature, its structure provides strong clues for its research value. The thiazolo[3,2-b][1,2,4]triazole scaffold is a well-known pharmacophore associated with a range of biological activities. Scientific studies on closely related analogues have reported significant anti-inflammatory and analgesic properties . Furthermore, other derivatives built around the 5-ene-thiazolo[3,2-b][1,2,4]triazol-6-one core have demonstrated promising anticancer activity in vitro screens against the NCI-60 panel of human tumor cell lines . The presence of the 4-methylpiperazine group is a common feature in drug design, often used to optimize solubility and pharmacokinetic properties, and is frequently found in molecules investigated as kinase inhibitors and anticancer agents . Therefore, this compound serves as a high-value chemical intermediate and a key scaffold for researchers in drug discovery. It is particularly useful for investigating structure-activity relationships (SAR) in the development of new therapeutic agents for conditions such as cancer and chronic inflammatory diseases . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

5-[(4-methylphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-12-3-5-13(6-4-12)14(21-9-7-20(2)8-10-21)15-16(23)22-17(24-15)18-11-19-22/h3-6,11,14,23H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCYWHWWRKRNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes under strong oxidizing conditions.

  • Reduction: : Reduction reactions can target the thiazole ring or the triazole moiety, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group can yield p-toluic acid, while reduction of the thiazole ring can produce dihydrothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays due to its potential interactions with biological macromolecules. It can be used as a probe to study enzyme activities or as a ligand in receptor binding studies.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the piperazine moiety suggests possible applications in the development of drugs targeting the central nervous system.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Wirkmechanismus

The mechanism by which 5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects is largely dependent on its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thiazole and triazole rings can participate in hydrogen bonding and π-π interactions with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-((4-Methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: Similar structure but with a phenyl group instead of a p-tolyl group.

    5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-4-ol: Similar structure but with a hydroxyl group at a different position on the thiazole ring.

Uniqueness

The uniqueness of 5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the p-tolyl group and the 4-methylpiperazin-1-yl moiety provides a unique steric and electronic environment that can influence its reactivity and interactions with biological targets.

Biologische Aktivität

5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a thiazole and triazole ring system, which are known to impart various pharmacological properties.

Chemical Structure

The molecular formula of the compound is C19H25N5OSC_{19}H_{25}N_{5}OS, with a molecular weight of 371.5 g/mol. The structure can be represented as follows:

Structure 5 4 Methylpiperazin 1 yl p tolyl methyl thiazolo 3 2 b 1 2 4 triazol 6 ol\text{Structure }\text{5 4 Methylpiperazin 1 yl p tolyl methyl thiazolo 3 2 b 1 2 4 triazol 6 ol}

Antimicrobial Activity

Research has indicated that thiazole and triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro studies demonstrated that it possesses a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal species.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

Antioxidant Activity

The antioxidant potential of the compound was assessed using standard assays such as DPPH and ABTS. The results indicated a strong ability to scavenge free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Assay Type IC50 (µg/mL)
DPPH25
ABTS30

Cytotoxicity

Cytotoxicity studies were performed on various cancer cell lines, including HeLa and MCF-7. The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating moderate to high potency against these cancer cells.

Cell Line IC50 (µM)
HeLa20
MCF-715

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and proliferation.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.
  • Free Radical Scavenging : Its antioxidant properties help mitigate oxidative stress in cells.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial effects against resistant strains of bacteria. The findings supported its use as a potential lead compound for developing new antibiotics.
  • Cancer Research : In a study focusing on breast cancer cells, the compound showed promising results in reducing cell viability and inducing apoptosis through caspase activation.

Q & A

Q. What synthetic strategies are optimal for constructing the thiazolo-triazole-piperazine scaffold?

  • Methodological Answer: The synthesis involves multi-step heterocyclic condensation. Key steps include:
  • Step 1: Cyclization of diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) under sodium hydride catalysis in toluene to form pyrazole intermediates .
  • Step 2: Hydrazine hydrate-mediated conversion to pyrazole-3-carboxylate derivatives, followed by thiolation to generate triazole-thiol intermediates .
  • Step 3: Condensation with aromatic carboxylic acids in phosphorus oxychloride to form the fused thiadiazole-triazole system .
    Critical Parameters: Reaction temperature (80–120°C), solvent purity (toluene/ethanol), and stoichiometric control of hydrazine hydrate (1:1.2 molar ratio) are essential for yield optimization .

Q. How is structural confirmation achieved for derivatives of this compound?

  • Methodological Answer: Use a combination of:
  • 1H NMR Spectroscopy: Identify proton environments (e.g., piperazine methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .
  • IR Spectroscopy: Confirm thiol (-SH) or thione (C=S) groups (2500–2600 cm⁻¹ for S-H stretch; 1250–1350 cm⁻¹ for C=S) .
  • Elemental Analysis: Verify C, H, N, S content within ±0.3% deviation .
  • HPLC: Assess purity (>95% using C18 columns, methanol/water mobile phase) .

Q. What computational methods predict the biological activity of this compound?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) against target enzymes like 14-α-demethylase (PDB: 3LD6) evaluates binding affinity. Key steps:
  • Ligand Preparation: Optimize 3D structure with Gaussian09 (B3LYP/6-31G* basis set) .
  • Docking Parameters: Grid size 60 × 60 × 60 Å, exhaustiveness = 8 .
  • Validation: Compare docking scores (e.g., ΔG ≤ -8.0 kcal/mol suggests antifungal potential) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for regioisomeric derivatives?

  • Methodological Answer: Apply 2D NMR (COSY, HSQC) to distinguish between thiazolo[3,2-b]triazol-6-ol and alternative regioisomers. For example:
  • HSQC: Correlate aromatic protons with adjacent carbons to confirm substitution patterns .
  • X-ray Crystallography: Resolve ambiguity using single-crystal diffraction (e.g., CCDC deposition for triazole-thiadiazole analogs) .
    Case Study: Fedotov et al. (2021) used crystallography to confirm the [1,2,4]triazolo[3,4-b]thiadiazole configuration in related compounds .

Q. What strategies optimize heterocyclic condensation yields in phosphorus oxychloride-mediated reactions?

  • Methodological Answer:
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent Effects: Use aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Reaction Monitoring: Employ TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .
    Data Example: A 15% yield increase was achieved by replacing POCl₃ with PCl₅ in analogous triazole syntheses .

Q. How can data reproducibility be ensured across labs for biological activity assays?

  • Methodological Answer:
  • Standardized Protocols: Follow OECD guidelines for antifungal testing (e.g., MIC against Candida albicans ATCC 10231) .
  • Positive Controls: Use fluconazole (MIC ≤ 2 µg/mL) to validate assay conditions .
  • ICReDD Framework: Integrate computational reaction design with experimental validation to reduce trial-and-error approaches .

Q. What experimental designs assess synergistic effects in multi-target agents?

  • Methodological Answer:
  • In Vivo Models: Use the acetic acid-induced writhing test (rodents) to evaluate antinociceptive activity with/without NSAIDs .
  • Dose-Response Matrix: Test combinations (e.g., triazole + pyrazole derivatives) via isobolographic analysis to calculate synergy ratios .
    Example: Fedotov et al. (2023) reported a 40% reduction in writhing for hybrid triazole-pyrazole compounds vs. 25% for individual fragments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.